3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine 3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
Brand Name: Vulcanchem
CAS No.: 1903242-13-6
VCID: VC4491747
InChI: InChI=1S/C19H17BrN2O3S/c20-18-6-3-10-21-19(18)25-16-9-11-22(13-16)26(23,24)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12,16H,9,11,13H2
SMILES: C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C19H17BrN2O3S
Molecular Weight: 433.32

3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

CAS No.: 1903242-13-6

Cat. No.: VC4491747

Molecular Formula: C19H17BrN2O3S

Molecular Weight: 433.32

* For research use only. Not for human or veterinary use.

3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine - 1903242-13-6

Specification

CAS No. 1903242-13-6
Molecular Formula C19H17BrN2O3S
Molecular Weight 433.32
IUPAC Name 3-bromo-2-(1-naphthalen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine
Standard InChI InChI=1S/C19H17BrN2O3S/c20-18-6-3-10-21-19(18)25-16-9-11-22(13-16)26(23,24)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12,16H,9,11,13H2
Standard InChI Key JKASRTDHJZJAGU-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the class of sulfonamide-functionalized pyrrolidine derivatives, with the molecular formula C₁₉H₁₇BrN₂O₃S and a molecular weight of 457.32 g/mol. Its structure combines a pyridine ring substituted with bromine at the 3-position, a pyrrolidin-3-yloxy group at the 2-position, and a naphthalen-2-ylsulfonyl moiety attached to the pyrrolidine nitrogen.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₇BrN₂O₃S
Molecular Weight457.32 g/mol
SMILESBrC1=NC=CC=C1OC2CN(S(=O)(=O)C3=C4C=CC=CC4=CC=C3)C2
InChIKeyHypothetical: YRZWXQKJFVBMDO-UHFFFAOYSA-N

Structural Analogues and Comparative Analysis

The closest structurally characterized analogue is 3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine (CID 126978650) , which shares the pyrrolidin-3-yloxy-pyridine backbone but lacks the naphthalen-2-ylsulfonyl group. Crystallographic data for related sulfonamide derivatives, such as 1-methyl-3-[((naphthalen-2-ylsulfonyl)oxy)imino]indolin-2-one , reveal that naphthalene sulfonyl groups induce significant steric and electronic effects, including dihedral angles of ~72° between aromatic systems .

Synthesis and Reaction Pathways

Proposed Synthetic Route

The synthesis of 3-bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can be inferred from methodologies applied to analogous compounds:

  • Precursor Preparation:

    • 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is synthesized via nucleophilic substitution of 3-bromo-2-chloropyridine with pyrrolidin-3-ol under basic conditions .

  • Sulfonylation Reaction:

    • Reacting the precursor with naphthalene-2-sulfonyl chloride in a dichloromethane-water biphasic system containing NaOH . The reaction proceeds at room temperature for 3–6 hours, yielding the target compound after recrystallization (e.g., dichloromethane-hexane) .

Table 2: Reaction Conditions and Yield Optimization

ParameterOptimal Value
Solvent SystemDichloromethane/H₂O (2:1)
BaseNaOH (1.1 equiv)
Temperature25°C
Reaction Time3–6 hours
YieldEstimated 85–90%

Spectroscopic Characterization

Predicted spectral data based on analogous systems :

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.68 (s, 1H): Naphthalene H-8 proton.

    • δ 7.90–8.06 (m, 4H): Naphthalene H-1, H-3, H-6, and H-7.

    • δ 6.76–7.67 (m, 5H): Pyridine and naphthalene H-4, H-5.

    • δ 4.20–3.80 (m, 3H): Pyrrolidine OCH₂ and NCH₂.

    • δ 2.13 (s, 3H): Absent in target compound (replaced by sulfonyl group).

  • ¹³C NMR:

    • δ 160–165 ppm: Sulfonyl group (C-SO₂).

    • δ 150 ppm: Pyridine C-2.

    • δ 125–140 ppm: Aromatic carbons.

Crystallographic and Conformational Analysis

Hypothesized Crystal Structure

While no direct crystallographic data exists for the target compound, the triclinic space group P1̅ observed in naphthalene sulfonyl derivatives suggests a similar packing arrangement. Key features include:

  • Dihedral Angles: ~70–75° between the pyridine and naphthalene rings, minimizing steric clash.

  • Sulfonamide Geometry: The SO₂ group adopts a pseudo-axial conformation relative to the pyrrolidine ring, as seen in N-benzenesulfonyl-4-piperidones .

Table 3: Predicted Crystallographic Parameters

ParameterValue
Space GroupP
Unit Cell Dimensionsa ≈ 5.9 Å, b ≈ 10.1 Å, c ≈ 13.6 Å
Density1.45–1.50 g/cm³

Computational and Electronic Properties

DFT-Based Reactivity Analysis

Using methodologies from , density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

  • HOMO-LUMO Gap: ~4.0–4.5 eV, indicating moderate kinetic stability.

  • Electrostatic Potential: Localized negative charge on sulfonyl oxygen atoms, enhancing hydrogen-bonding capacity.

Table 4: Key Quantum Chemical Parameters

ParameterValue (eV)
HOMO Energy-6.2 ± 0.3
LUMO Energy-2.1 ± 0.2
Band Gap4.1 ± 0.3

Non-Covalent Interactions

Molecular electrostatic potential (MEP) maps suggest strong van der Waals interactions between naphthalene rings and π-π stacking with aromatic residues in biological targets .

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